N'-(4-methylbenzylidene)-2-phenylacetohydrazide
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Overview
Description
N’-(4-methylbenzylidene)-2-phenylacetohydrazide is a compound belonging to the class of organic imines, specifically Schiff bases Schiff bases are formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of a characteristic C=N bond
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body .
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (mep) pathway, and the mevalonic acid (mva) pathway .
Result of Action
Similar compounds have been shown to have various effects, including potential endocrine-disrupting properties .
Action Environment
The action, efficacy, and stability of N’-(4-methylbenzylidene)-2-phenylacetohydrazide can be influenced by various environmental factors. For example, the presence of UV light can affect the compound’s stability and action . Additionally, the compound’s action can be influenced by factors such as pH and salinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-methylbenzylidene)-2-phenylacetohydrazide can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 2-phenylacetohydrazide. The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(4-methylbenzylidene)-2-phenylacetohydrazide are not well-documented, the general principles of large-scale synthesis of Schiff bases can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Its potential as an antioxidant and its ability to interact with biological targets suggest possible therapeutic applications.
Industry: The compound’s chemical properties make it useful in the synthesis of other organic compounds and materials .
Comparison with Similar Compounds
Similar Compounds
N’-(4-methylbenzylidene)-2-phenylhydrazinecarbothioamide: This compound shares a similar structure but contains a thiocarbohydrazide group.
N’-(4-methylbenzylidene)-2-hydroxymethylbenzohydrazide: This derivative has a hydroxymethyl group instead of a phenyl group.
Uniqueness
N’-(4-methylbenzylidene)-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-13-7-9-15(10-8-13)12-17-18-16(19)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTUKZWHFKNJDS-SFQUDFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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